Functional Antagonism: 20-OH-LTB4 Inhibits LTB4-Induced Neutrophil Degranulation with Nanomolar Potency
20-OH-LTB4 demonstrates a functional switch from agonist to antagonist. While it retains only ~5% of LTB4's efficacy in stimulating polymorphonuclear leukocyte (PMNL) degranulation, it acts as a potent competitive inhibitor of LTB4-induced degranulation with a Ki of 13.3 nM [1]. This quantitative difference distinguishes it from the parent agonist LTB4 and aligns its inhibitory potency with that of the synthetic BLT1 antagonist CP 105,696 [2].
| Evidence Dimension | Inhibition of LTB4-induced human neutrophil degranulation |
|---|---|
| Target Compound Data | Ki = 13.3 nM |
| Comparator Or Baseline | LTB4 (Full Agonist: 100% efficacy baseline); CP 105,696 (BLT1 Antagonist: Similar inhibitory potency) |
| Quantified Difference | ~95% reduction in agonist efficacy for degranulation; Inhibitory constant (Ki) = 13.3 nM |
| Conditions | Human neutrophil (PMNL) degranulation assay in vitro |
Why This Matters
This data justifies the procurement of 20-OH-LTB4 over LTB4 for studying the endogenous 'off-switch' of inflammation and provides a natural comparator for validating synthetic BLT1 antagonists.
- [1] TargetMol. 20-hydroxy Leukotriene B4 (T38087) Product Datasheet. View Source
- [2] Archambault AS, et al. 20-Hydroxy- and 20-carboxy-leukotriene (LT) B4 downregulate LTB4-mediated responses of human neutrophils and eosinophils. J Leukoc Biol. 2019;105(6):1131-1142. View Source
